molecular formula C21H33N3O5S B13870026 N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

Cat. No.: B13870026
M. Wt: 439.6 g/mol
InChI Key: MFUIDDKVSATADN-UHFFFAOYSA-N
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Description

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid is a complex organic compound with the molecular formula C21H33N3O4S . This compound is characterized by the presence of a cyclohexylamine group and a nitrophenylsulfanylamino group attached to a hydroxypropanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid involves multiple steps. One common method includes the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group plays a crucial role in its activity, allowing it to interact with specific proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid is unique due to the presence of both cyclohexylamine and nitrophenylsulfanylamino groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H10N2O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-5-6(9(13)14)10-17-8-4-2-1-3-7(8)11(15)16/h11-13H,1-10H2;1-4,6,10,12H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUIDDKVSATADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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